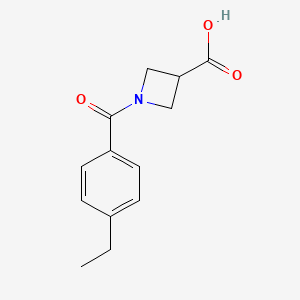

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Overview

Description

Scientific Research Applications

Foldameric Research

Azetidine derivatives, including 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid , have potential applications in foldameric research. Foldamers are sequence-specific oligomers parallel to peptides, proteins, and nucleic acids that fold into well-defined three-dimensional structures. The strained structure of azetidine-3-carboxylic acid derivatives makes them suitable for studying protein folding and designing novel foldamers .

Biological Applications

These compounds have shown potential in biological applications due to their structural similarity to proline, an amino acid that plays a crucial role in protein folding and stability. They can be used to investigate biological processes and may serve as building blocks for developing new therapeutic agents .

Material Templating

Azetidine derivatives are used in material templating due to their unique structural properties. They can serve as templates for creating polymers with specific characteristics, which have applications in various fields including nanotechnology and materials science .

Non-viral Gene Transfection

The derivatives of azetidine-3-carboxylic acid can be utilized in non-viral gene transfection methods. Their ability to form stable polymers makes them suitable carriers for gene delivery systems, offering a safer alternative to viral vectors .

Antibacterial and Antimicrobial Coatings

Polymers derived from azetidine compounds can be applied as antibacterial and antimicrobial coatings. These coatings are valuable in medical devices and implants, reducing the risk of infections .

CO2 Adsorption

Due to their porous nature when polymerized, azetidine derivatives can be used for CO2 adsorption. This application is particularly relevant in the context of climate change and the need for technologies that can capture greenhouse gases effectively .

Chelation Applications

Azetidine-containing polymers have chelation properties, allowing them to bind with metal ions. This makes them useful in environmental remediation and the treatment of heavy metal poisoning .

Synthesis and Reactivity Research

Recent advances have shown that 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid can be involved in new cycloaddition reactions, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles. These properties are valuable for synthetic chemistry research and developing new chemical reactions .

Safety and Hazards

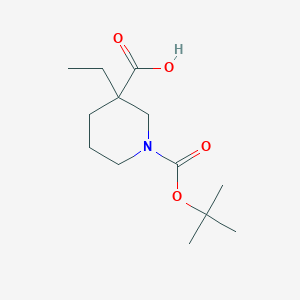

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention . It is recommended to ensure adequate ventilation and avoid dust formation .

Future Directions

properties

IUPAC Name |

1-(4-ethylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(15)14-7-11(8-14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUOQWKAXXJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

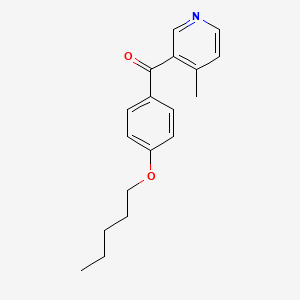

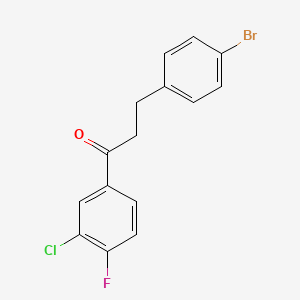

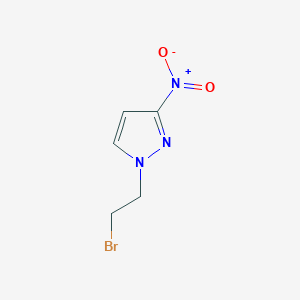

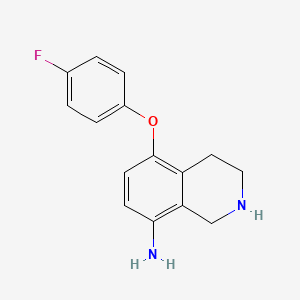

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)

![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)